N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
CAS No.: 941904-90-1
Cat. No.: VC21523377
Molecular Formula: C16H20N4OS
Molecular Weight: 316.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941904-90-1 |
|---|---|
| Molecular Formula | C16H20N4OS |
| Molecular Weight | 316.4g/mol |
| IUPAC Name | N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C16H20N4OS/c21-16(14-4-3-13-22-14)18-7-8-19-9-11-20(12-10-19)15-5-1-2-6-17-15/h1-6,13H,7-12H2,(H,18,21) |
| Standard InChI Key | LFMCXAAJWLOXJU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=CC=N3 |
| Canonical SMILES | C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=CC=N3 |
Introduction
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological applications. This compound features a thiophene ring linked to a piperazine moiety, which is further connected to a pyridine ring. The presence of these heterocyclic rings confers unique chemical and biological properties, making it a subject of interest for drug development.
Molecular Formula and Weight
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Molecular Formula: CHNOS
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Molecular Weight: Approximately 342 g/mol (though specific values may vary slightly based on the source).
Synonyms and Identifiers
While specific synonyms for this exact compound are not widely documented, similar compounds often have identifiers such as CAS numbers or PubChem IDs for reference.
Synthesis Methods
The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step reactions. These may include the reaction of thiophene derivatives with piperazine and pyridine moieties under controlled conditions, such as temperature and solvent selection, and possibly the use of catalysts to enhance yields and selectivity.
Biological Significance and Potential Applications
Compounds with similar structures have shown promise in treating various neurological and psychiatric disorders due to their affinity for specific receptors. The biological activity of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can be assessed through binding assays to determine its potential therapeutic applications.
Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide | CHNOS | 342 | Neurological/Psychiatric Disorders |
| N-{4-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]cyclohexyl}benzamide | CHNO | 392.5 | Various Pharmacological Applications |
| Thiophene-2-carboxylic acid {4-[2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-cyclohexyl}-amide | CHNOS | 398.6 | Potential Therapeutic Agent |
Discussion
The data highlights the structural diversity and potential applications of compounds featuring piperazine and pyridine moieties. N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide, with its unique thiophene backbone, presents opportunities for targeted drug design, particularly in neurological and psychiatric fields.
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